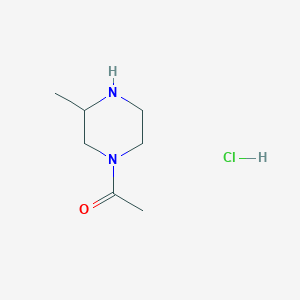

1-(3-Methyl-piperazin-1-yl)-ethanone hydrochloride

CAS No.:

Cat. No.: VC18509701

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15ClN2O |

|---|---|

| Molecular Weight | 178.66 g/mol |

| IUPAC Name | 1-(3-methylpiperazin-1-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-6-5-9(7(2)10)4-3-8-6;/h6,8H,3-5H2,1-2H3;1H |

| Standard InChI Key | ZUUWWWBWFGAYQM-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CCN1)C(=O)C.Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride is C₇H₁₅ClN₂O, with a molecular weight of 178.66 g/mol . The IUPAC name is 1-(3-methylpiperazin-1-yl)ethanone hydrochloride, reflecting the substitution pattern on the piperazine ring. The canonical SMILES string CC1CN(CCN1)C(=O)C.Cl delineates its connectivity: a piperazine backbone (N1–C2–C3–N4–C5–C6) with a methyl group at C3 and an acetyl group at N1, protonated at one nitrogen and associated with a chloride counterion .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride typically involves three stages:

-

Piperazine Ring Formation: Cyclization of 1,2-diaminoethane derivatives with dihaloalkanes under basic conditions.

-

Substitution Reactions:

-

Methylation: Introduction of the 3-methyl group via alkylation using methyl halides or sulfonates.

-

Acylation: Attachment of the ethanone moiety using acetyl chloride or anhydrides.

-

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and purity. Continuous flow reactors and automated purification systems (e.g., chromatography, crystallization) are employed to enhance yield and reduce waste . For example, a related piperazine derivative, 3-chloro-N-(1-(3-([1,1′-biphenyl]-2-yloxy)-2-hydroxypropyl)piperidin-4-yl)-benzenesulfonamide, was synthesized via mechanochemical grinding with a 86% yield, demonstrating the scalability of such approaches .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol |

| IUPAC Name | 1-(3-methylpiperazin-1-yl)ethanone hydrochloride |

| SMILES | CC1CN(CCN1)C(=O)C.Cl |

| Solubility | Highly soluble in polar solvents (e.g., water, ethanol) |

| Melting Point | Not fully characterized |

The hydrochloride salt enhances water solubility, making it suitable for biological assays .

Reactivity and Functional Transformations

Oxidation and Reduction

-

Oxidation: Reacts with hydrogen peroxide or potassium permanganate to form N-oxides, which may exhibit enhanced bioactivity .

-

Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, yielding 1-(3-methylpiperazin-1-yl)ethanol .

Nucleophilic Substitution

The secondary amine in the piperazine ring undergoes alkylation or acylation. For instance, reaction with benzyl chloride forms a quaternary ammonium derivative, potentially modulating receptor affinity .

Applications in Scientific Research

Medicinal Chemistry

Piperazine derivatives are foundational in drug design due to their ability to mimic natural amines. This compound serves as a precursor for:

-

Antipsychotics: Structural analogs target dopamine and serotonin receptors.

-

Antimicrobials: Quaternary ammonium derivatives disrupt bacterial membranes .

Industrial Applications

Used in the synthesis of fine chemicals and agrochemicals. Its scalability and modular structure enable rapid derivatization for high-throughput screening .

Comparative Analysis with Related Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| Piperidine Derivatives | Six-membered ring with one nitrogen | Antihistamines (e.g., cetirizine) |

| 3-(Piperazin-1-yl)-1,2-benzothiazole | Benzothiazole fusion | Anticancer agents |

| 1-(3-Methyl-piperazin-1-yl)-ethanone dihydrochloride | Additional HCl, chiral center | Pharmacokinetic studies |

The ethanone moiety in 1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride enhances hydrogen-bonding capacity compared to simpler piperazines, improving target engagement .

Challenges and Future Directions

Despite its utility, the compound’s metabolic stability and toxicity profile remain understudied. Advances in computational modeling (e.g., DFT calculations) could predict its reactivity and optimize synthetic pathways . Collaborative efforts between academia and industry are essential to unlock its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume